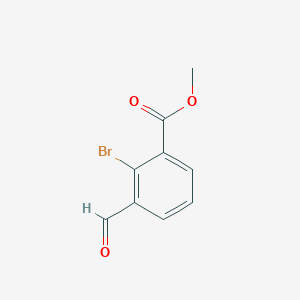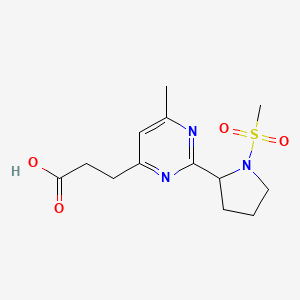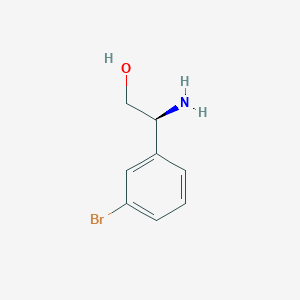![molecular formula C16H11N B1401405 2H-Dibenzo[e,g]isoindole CAS No. 235-93-8](/img/structure/B1401405.png)
2H-Dibenzo[e,g]isoindole
Descripción general
Descripción
2H-Dibenzo[e,g]isoindole is an organic compound with the molecular formula C16H11N It is a heterocyclic compound that consists of a fused benzopyrrole ring system
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their potential as therapeutic agents . Additionally, in the industry, it is used in the development of advanced materials due to its unique electronic properties .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a part of the isoindole family, which has been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . .
Mode of Action
Isoindoles, in general, are known to be rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions
Análisis Bioquímico
Biochemical Properties
2H-Dibenzo[e,g]isoindole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific enzyme active sites and modulating their activity. The nature of these interactions often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can influence the catalytic activity of enzymes, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis . Additionally, the compound can impact metabolic pathways by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound can exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher dosages, this compound can induce toxic or adverse effects. These effects can include enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, the compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and efficacy. For instance, the compound’s accumulation in specific tissues can enhance its therapeutic effects, while its distribution to non-target tissues can lead to off-target effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it can be targeted to the mitochondria, where it affects metabolic processes and energy production. The subcellular localization of this compound is essential for its precise biochemical activity and therapeutic potential.
Métodos De Preparación
The synthesis of 2H-Dibenzo[e,g]isoindole can be achieved through several methods, including ring-closure reactions, isoindoline aromatization, and ring transformations . One common method involves the cyclization of alkynes under catalytic conditions. For example, the cycloisomerization of acetylenic compounds using gold catalysts can yield isoindole derivatives . Another approach is the intramolecular α-arylation of amino esters, which leads to the formation of the isoindole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2H-Dibenzo[e,g]isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in Diels-Alder reactions due to its dienophilic nature . Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and naphthoquinone . The major products formed from these reactions are typically cycloadducts, which can be further functionalized for various applications.
Comparación Con Compuestos Similares
2H-Dibenzo[e,g]isoindole is unique compared to other similar compounds such as isoindoline, isoindolinone, and phthalimide . While these compounds share a similar core structure, this compound is distinguished by its fused benzopyrrole ring system, which imparts different chemical and biological properties . For instance, isoindoline is a fully reduced member of the isoindole family, whereas this compound has a more extended conjugated system .
Propiedades
IUPAC Name |
2H-phenanthro[9,10-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-10-17-9-15(13)16/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNNRQRIBNWMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743470 | |
| Record name | 2H-Dibenzo[e,g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235-93-8 | |
| Record name | 2H-Dibenzo[e,g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


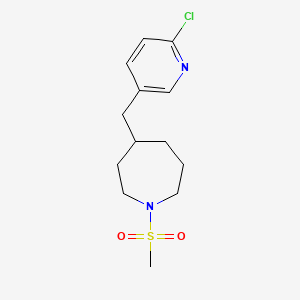
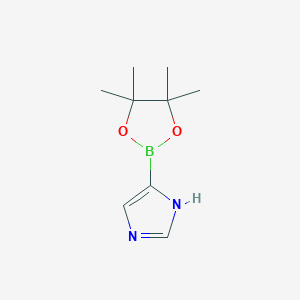
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
